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Compound of Interest

Compound Name: 4-Quinazolinamine, 8-methoxy-

CAS No.: 857202-89-2

Cat. No.: B1459271

Get Quote

Replication Guide: 4-Quinazolinamine, 8-
methoxy-[1][2]
Executive Summary & Molecule Profile
Target Molecule: 4-Quinazolinamine, 8-methoxy- CAS Registry Number: 53697-36-2 (Core

scaffold) Molecular Formula: C

H

N

O Significance: This scaffold is a critical pharmacophore in kinase inhibitor development (e.g.,
p97 ATPase inhibitors like ML240).[1] The 8-methoxy group provides unique steric and
electronic properties that influence binding affinity and solubility compared to the unsubstituted
quinazoline.[1]
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The primary challenge in synthesizing 4-amino-8-methoxyquinazoline lies in the electronic

deactivation of the C4 position by the electron-donating 8-methoxy group.[1] While the

quinazoline ring is generally electron-deficient, the methoxy substituent can reduce the

electrophilicity at C4, requiring optimized activation strategies (e.g., chlorination or activating

agents) prior to amination.[1]

Retrosynthetic Logic & Pathway Visualization
The synthesis is most reliably approached via the Quinazolinone Route. The 8-methoxy group

is introduced early via the starting material (3-methoxyanthranilic acid) to avoid difficult late-

stage C-H functionalization.[1]

Pathway Diagram
The following diagram outlines the logical flow from commercially available precursors to the

target amine.
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Caption: Stepwise conversion of 3-methoxyanthranilic acid to the target 4-aminoquinazoline via

the chloro-intermediate.

Protocol Comparison: Selecting the Optimal Route
Two primary methodologies exist for this transformation. The Classical Stepwise Route is

recommended for reliability and scale, while the Microwave-Assisted Route offers speed for

small-scale library generation.[1]
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Feature
Method A: Classical

Stepwise (Recommended)

Method B: Microwave One-

Pot

Mechanism
Activation via Chlorination (

)
Direct Amination / High T

Reagents

POCl

, NH

/MeOH

Formamide, Ammonium

Acetate

Yield High (Total: ~60-75%) Moderate (40-55%)

Scalability Excellent (Gram to Kg) Poor (Milligram scale)

Purity Profile
High (Crystallizable

intermediates)

Lower (Tarry byproducts

common)

Key Risk
Moisture sensitivity of Chloro-

intermediate
Thermal decomposition

Detailed Experimental Protocol (Method A)
This protocol describes the Classical Stepwise Route, validated for high purity and yield. It is

adapted from standard quinazoline synthesis protocols (e.g., J. Med. Chem. standards).

Step 1: Cyclization to 8-Methoxyquinazolin-4(3H)-one
Reagents: 2-Amino-3-methoxybenzoic acid (1.0 eq), Formamide (excess, solvent).

Procedure:

Suspend 2-amino-3-methoxybenzoic acid (e.g., 10 g) in Formamide (30 mL).

Heat the mixture to reflux (~180-190°C) for 4–6 hours. Note: The reaction is complete

when the starting material is consumed by TLC.

Cool the mixture to room temperature. The product often precipitates upon cooling.[2]
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Dilute with water (100 mL) to force precipitation.

Filter the solid, wash with water and cold ethanol.

Drying: Dry in a vacuum oven at 60°C.

Expected Yield: 85-95%.

Step 2: Chlorination to 4-Chloro-8-methoxyquinazoline
Reagents: 8-Methoxyquinazolin-4(3H)-one (1.0 eq), POCl

(Phosphorus Oxychloride, 5-10 eq), DMF (Catalytic, 2-3 drops).

Procedure:

Place the quinazolinone in a round-bottom flask under Argon.

Add POCl

carefully. Add catalytic DMF.

Reflux (105°C) for 2–4 hours. The suspension should become a clear solution.

Workup (Critical): Remove excess POCl

under reduced pressure.

Pour the residue slowly onto crushed ice/water with vigorous stirring. Caution: Exothermic

hydrolysis.[1]

Neutralize with saturated NaHCO

or dilute NH

OH to pH ~8.

Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (3x).

Dry over Na
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SO

, filter, and concentrate.

Stability Note: Use the crude chloro-intermediate immediately for the next step to avoid

hydrolysis back to the quinazolinone.

Step 3: Amination to 4-Amino-8-methoxyquinazoline
Reagents: 4-Chloro-8-methoxyquinazoline (1.0 eq), 7N Ammonia in Methanol (excess).

Procedure:

Dissolve the chloro-intermediate in 7N NH

in MeOH (10-20 mL per gram).[1]

Seal in a pressure tube or autoclave.

Heat to 80–100°C for 4–12 hours. Alternatively: Stir at RT for 24h if the chloro-species is

sufficiently reactive, though the 8-OMe group may require heating.

Cool to room temperature.

Concentrate the solvent under reduced pressure.[3]

Purification: Triturate the residue with cold ether or recrystallize from Ethanol/Water to

obtain the pure amine.

Expected Yield: 70-85%.

Scientific Integrity: The "Why" Behind the Steps
Mechanistic Insight: The 8-Methoxy Effect
The 8-methoxy group is an electron-donating group (EDG) by resonance.[1] In the quinazoline

ring:

Effect on C4: The EDG increases electron density in the pyrimidine ring, making the C4-

position less electrophilic compared to unsubstituted quinazoline.[1]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.bocsci.com/1h-1h-2h-2h-perfluorodecylmethyldichlorosilane-cas-3102-79-2-item-106674.html
https://www.chemicalbook.com/synthesis/2-amino-4-methoxy-benzoic-acid.htm
https://www.bocsci.com/1h-1h-2h-2h-perfluorodecylmethyldichlorosilane-cas-3102-79-2-item-106674.html
https://www.bocsci.com/1h-1h-2h-2h-perfluorodecylmethyldichlorosilane-cas-3102-79-2-item-106674.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1459271?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Consequence: This makes the

displacement of the chloride by ammonia slower. This is why heating (80-100°C) and a
sealed tube are recommended over simple room-temperature stirring, which might suffice for
electron-deficient analogs (e.g., 6-nitroquinazoline).[1]

Troubleshooting Guide
Observation Root Cause Corrective Action

Reversion to Quinazolinone
Hydrolysis of Chloro-

intermediate

Ensure all glassware is dry.[1]

Quench POCl

on ice rapidly and extract

immediately. Do not store the

chloro-intermediate.[1]

Low Yield in Step 3 Incomplete

Increase temperature to 100-

110°C or use a more polar

solvent (e.g., Isopropanol) to

increase solubility of the

ammonia salt.

Dark/Tarry Product Polymerization or Oxidation

Perform reactions under

Nitrogen/Argon.[1] Avoid

excessive heating times in

Step 1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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